Lipophilicity (LogP) as a Differentiator from Less Hydrophobic Piperidines
The predicted partition coefficient (XLogP3) for 1-Methyl-4-propylpiperidine is 2.6, indicating significantly higher lipophilicity compared to the unsubstituted piperidine parent (XLogP3 = 0.6) or the 4-propyl analogue without the N-methyl group (4-propylpiperidine, predicted LogP ≈ 1.5-1.9) [1][2]. This 2.0 log unit increase relative to piperidine translates to an approximate 100-fold higher expected partitioning into non-polar environments such as lipid bilayers or organic solvents, which is a critical determinant for passive membrane permeability and blood-brain barrier penetration potential [3].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | Piperidine: XLogP3 = 0.6; 4-Propylpiperidine: Predicted LogP ≈ 1.5-1.9 |
| Quantified Difference | ΔXLogP3 = +2.0 (vs. Piperidine); ≈ 0.7-1.1 (vs. 4-Propylpiperidine) |
| Conditions | Calculated using XLogP3 algorithm in PubChem; predictions for comparators based on structural analogues. |
Why This Matters
Higher lipophilicity directly impacts compound handling (solubility in organic phases) and is a primary determinant of in vivo distribution, particularly CNS penetration, making this analogue distinct for neuroscience applications.
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 359244, Piperidine, 1-methyl-4-propyl-. Retrieved April 19, 2025. View Source
- [2] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8082, Piperidine. Retrieved April 19, 2025. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
